4-(2-Methoxy-5-methylphenyl)oxan-4-ol
Description
4-(2-Methoxy-5-methylphenyl)oxan-4-ol is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10-3-4-12(15-2)11(9-10)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDCEASPZSPTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- Oxane core : A six-membered oxygen-containing ring (C₅H₁₀O), providing conformational stability.
- Aromatic substituent : The 2-methoxy-5-methylphenyl group introduces steric and electronic modulation, with methoxy (-OCH₃) acting as an electron-donating group and methyl (-CH₃) enhancing hydrophobicity.
Table 1: Comparative Analysis of Structural Analogs
*Deduced formula based on structural analysis.
Structural and Functional Insights
Oxane vs. Dioxane Derivatives
- This compound vs. 1-(2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxan-4-yl)but-2-yn-1-ol: The oxane ring in the target compound offers fewer steric constraints compared to the 5,5-dimethyl-1,3-dioxane analog, which may enhance reactivity in substitution reactions . The butynol group in the dioxane derivative introduces alkyne functionality, enabling click chemistry applications.
Heterocyclic Core Modifications
- Lower molecular weight (182.22 g/mol) improves solubility in polar solvents compared to the bulkier target compound.
Aromatic System Variations
- 4-(Trifluoromethyl)-2-hydroxy-6-(2-methoxy-5-methylphenyl)pyridine-3-carbonitrile :
Substituent Effects on Physicochemical Properties
- Methoxy and Methyl Groups :
- The 2-methoxy-5-methylphenyl group in the target compound balances hydrophobicity (via methyl) and moderate polarity (via methoxy), suggesting solubility in semi-polar solvents like ethyl acetate.
- Trifluoromethyl Groups :
- In the pyridine analog, the -CF₃ group significantly increases lipophilicity, which may improve blood-brain barrier penetration in drug design .
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